(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide
Overview
Description
This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset for demanding applications.
Chemical Reactions Analysis
(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the sources reviewed. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a reagent in various chemical reactions due to its reactivity and selectivity.
Biology: The compound may have applications in biological research, although specific details are not provided.
Medicine: Potential medical applications include its use in drug development and other therapeutic areas.
Industry: It is valuable in industrial research for developing new materials and processes
Mechanism of Action
Comparison with Similar Compounds
(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide can be compared with other similar compounds in terms of its reactivity and selectivity. Some similar compounds include:
- N,N-Dimethylacetamide
- N,N-Dimethylformamide
- N,N-Dimethyl-(6-methoxy-2-tetralin)acetamide (racemic mixture)
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various demanding applications .
Properties
IUPAC Name |
2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-16(2)15(17)9-11-4-5-13-10-14(18-3)7-6-12(13)8-11/h6-7,10-11H,4-5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDZWYSSEKCHIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CCC2=C(C1)C=CC(=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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